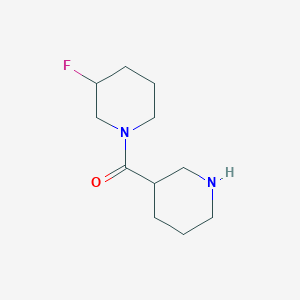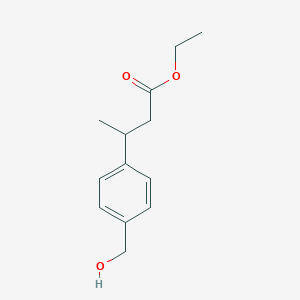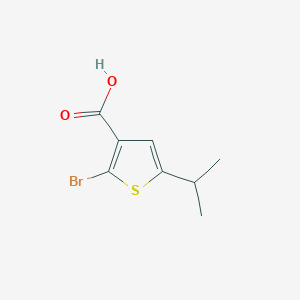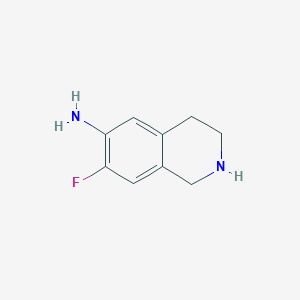
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Role in Multicomponent Reactions
- Field : Medicinal and Pharmaceutical Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules .
- Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .
-
Activator of E3 Ligase
- Field : Biochemistry
- Application : This molecule is an activator of E3 ligase, which ubiquitinylates proteins for proteolysis .
- Method : The structure may be further derivatized via substitution at fluorine or bromine .
- Results : This application could potentially be used in the field of proteomics .
-
Antibacterial and Antimycobacterial Activities
- Field : Pharmacology
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .
- Method : These compounds can be synthesized and tested against various bacterial and mycobacterial strains .
- Results : These compounds have shown promising results in inhibiting the growth of these organisms .
-
Anti-inflammatory and Antitumor Activities
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., anti-inflammatory, anticancer .
- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .
- Results : These compounds have shown promising results in reducing inflammation and inhibiting tumor growth .
-
Antidiabetic and Anti-allergic Activities
- Field : Pharmacology
- Application : The derivatives of 1, 3-diazole show different biological activities such as antidiabetic, anti-allergic .
- Method : These compounds can be synthesized and tested in various in vitro and in vivo models .
- Results : These compounds have shown promising results in managing diabetes and allergies .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Rapid Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic & Biomolecular Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Orientations Futures
Propriétés
Numéro CAS |
1381944-74-6 |
|---|---|
Nom du produit |
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole |
Formule moléculaire |
C10H12BrFN2 |
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
SMILES canonique |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




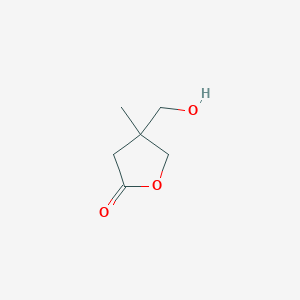
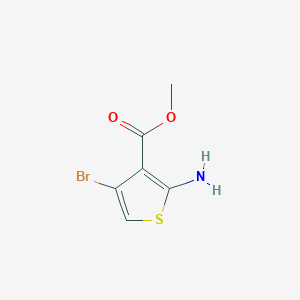
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
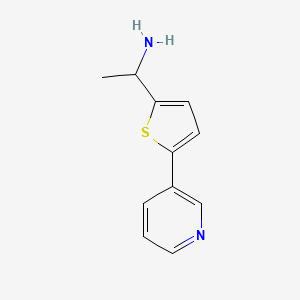
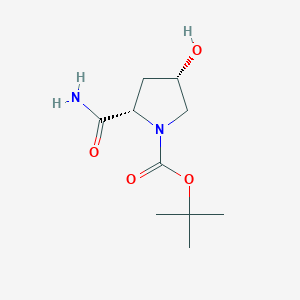
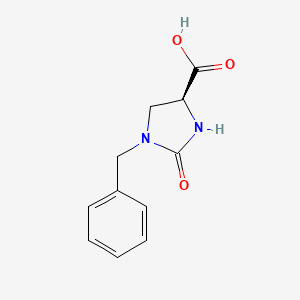
![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)
